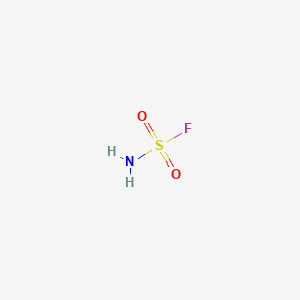

Sulfamoyl fluoride, 98%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sulfamoyl fluoride is an organic compound with the chemical formula F−SO2−N(−R1)−R2 . Its derivatives are known as sulfamoyl fluorides . They are widely used in chemical biology, medicinal chemistry, and agrochemistry .

Synthesis Analysis

Sulfamoyl fluorides can be synthesized by treating secondary amines with sulfuryl fluoride (SO2F2) or sulfuryl chloride fluoride (SO2ClF) . They can also be made from sulfamoyl chlorides, by reacting with a substance that can supply the fluoride ion, such as NaF, KF, HF, or SbF3 . Sulfonamides can undergo a Hofmann rearrangement when treated with a difluoro-λ3-bromane to yield a singly substituted N-sulfamoyl fluoride .Molecular Structure Analysis

The molecular structure of sulfamoyl fluoride is F−SO2−N(−R1)−R2 . The molecular formula is HFNOS and the average mass is 99.085 Da .Chemical Reactions Analysis

Sulfamoyl fluorides can undergo a selective sulfur fluoride exchange (SuFEx) reaction with various amines . This reaction takes place at the −NH2 groups of nucleobases, and the resulting nucleosides are equipped with a sulfamoyl fluoride moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of sulfamoyl fluoride vary depending on the specific compound . The molecular formula is HFNOS and the average mass is 99.085 Da .Mechanism of Action

Target of Action:

Sulfamoyl fluoride belongs to the class of sulfonyl fluorides, which feature a sulfur–fluorine bond. These compounds have a century of history, with the first sulfonyl fluoride synthesized in 1921 . The primary targets of sulfamoyl fluoride are often enzymes and proteins involved in various biological processes.

Mode of Action:

The interaction of sulfamoyl fluoride with its targets typically involves nucleophilic attack at the fluorine center. This results in the formation of a sulfonyl radical or the extrusion of SO₂ . The balance of reactivity and stability makes sulfonyl fluorides attractive for medicinal chemists and chemical biologists. Notably, they resist hydrolysis under physiological conditions.

Biochemical Pathways:

Sulfamoyl fluoride affects several biochemical pathways. For instance:

- Protein–Protein Interactions : Sulfamoyl fluoride-based probes can map protein–protein interactions and identify enzyme substrates .

Pharmacokinetics:

- Absorption : Sulfamoyl fluoride can be made from sulfamoyl chlorides by reacting with fluoride sources (e.g., NaF, KF, HF, or SbF₃) .

Result of Action:

- Antibacterial Effects : Early reports highlighted the bactericidal effects of sulfonyl fluoride-substituted benzoic acids against bacteria like Bacillus subtilis and lactic acid bacteria .

Action Environment:

Environmental factors, such as pH, temperature, and solvent, can influence the efficacy and stability of sulfamoyl fluoride. Understanding these conditions is crucial for optimizing its use.

: Sulfonyl fluorides as targets and substrates in the development of new synthetic methods : Sulfamoyl fluoride - Wikipedia : Sulfonyl fluorides as privileged warheads in chemical biology : Advances in the construction of diverse SuFEx linkers

Advantages and Limitations for Lab Experiments

The main advantage of Sulfamoyl fluoride, 98% is its non-toxicity, which makes it safe for use in laboratory experiments. Additionally, Sulfamoyl fluoride, 98% is relatively inexpensive and easy to obtain. However, Sulfamoyl fluoride, 98% is not very soluble in water, which can limit its use in certain experiments.

Future Directions

The use of Sulfamoyl fluoride, 98% in the synthesis of organic compounds and the analysis of biological samples is likely to continue to be an important area of research. Additionally, Sulfamoyl fluoride, 98% may have potential applications in the synthesis of novel materials and in the development of new analytical techniques. Furthermore, research into the mechanism of action of Sulfamoyl fluoride, 98% may lead to new and improved synthetic methods. Finally, further studies may be conducted to explore the potential uses of Sulfamoyl fluoride, 98% in other areas, such as drug development and biotechnology.

Synthesis Methods

Sulfamoyl fluoride, 98% is synthesized through a two-step reaction which involves the reaction of sulfuric acid with sodium fluoride and the subsequent reaction of the resulting sodium sulfate with hydrofluoric acid. The reaction is carried out in an anhydrous environment to prevent the formation of hydrated sulfate. The reaction is generally conducted at temperatures between 70-80°C and is complete within a few hours.

Scientific Research Applications

Sulfamoyl fluoride, 98% is widely used in scientific research due to its ability to act as a reagent in the synthesis of organic compounds. It is often used as a catalyst in the synthesis of a variety of compounds, including heterocyclic compounds, dyes, and pharmaceuticals. Additionally, Sulfamoyl fluoride, 98% has been used as a reagent for the analysis of biological samples. It is commonly used to detect the presence of proteins, carbohydrates, and other molecules in a sample.

properties

IUPAC Name |

sulfamoyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/FH2NO2S/c1-5(2,3)4/h(H2,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPTVMVRNZEXCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FH2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593022 |

Source

|

| Record name | Sulfamyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14986-54-0 |

Source

|

| Record name | Sulfamyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3,3,3-Trifluoro-2-(trifluoromethyl)propen-1-yl]chlorobenzene](/img/structure/B6320133.png)

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(5-methylfuran-2-yl)prop-2-en-1-one](/img/structure/B6320162.png)